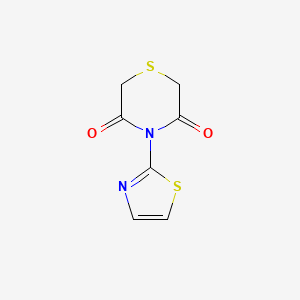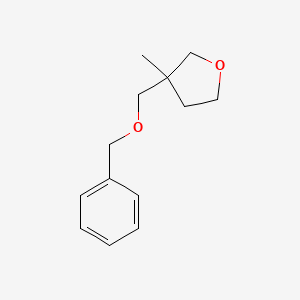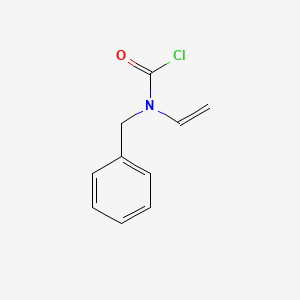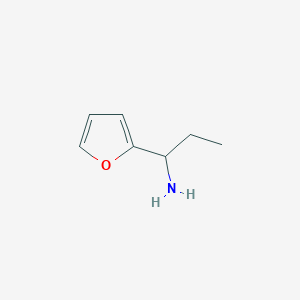
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione, also known as TMTD, is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two sulfur atoms. It is a white crystalline solid with a molecular weight of 215.3 g/mol and a melting point of 175-177°C. TMTD has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a rubber accelerator and vulcanization agent in the rubber industry.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is not fully understood. However, it is known that 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is known to act as an oxidizing agent, which can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione have been studied in a variety of organisms, including humans, rats, and mice. In humans, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to inhibit the activity of cytochrome P450 enzymes, which may lead to drug interactions and other adverse effects. In rats, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase liver and kidney weight, as well as to increase the levels of serum lipids. In mice, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase the levels of serum cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione in laboratory experiments include its low cost, easy availability, and wide range of applications. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is relatively stable and can be stored for long periods of time. However, one of the limitations of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is its potential to cause drug interactions and other adverse effects. Therefore, it is important to use 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione with caution in laboratory experiments.
Future Directions
The potential future directions for research on 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione include further study of its mechanism of action, its effects on drug metabolism, and its potential applications in the synthesis of organic compounds. In addition, further research could be conducted on the use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as a reagent for the synthesis of nanomaterials and quantum dots. Finally, future research could focus on the potential use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as an inhibitor of cytochrome P450 enzymes and as an oxidizing agent for the synthesis of organic compounds.
Synthesis Methods
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione can be synthesized by the reaction of 1,3-dichloro-2-thiophene with sodium ethoxide in ethanol. The reaction is conducted at room temperature, and the yield is typically around 80%. An alternative synthesis method involves the reaction of 1,3-dichloro-2-thiophene with potassium tert-butoxide in tert-butyl alcohol. This reaction is conducted at room temperature and the yield is typically around 90%.
Scientific Research Applications
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a reagent for the synthesis of various organic compounds. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a catalyst for the synthesis of nanomaterials and quantum dots. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been used as a ligand for metal complexes and as an oxidant for the synthesis of organic compounds.
properties
IUPAC Name |
4-(1,3-thiazol-2-yl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-5-3-12-4-6(11)9(5)7-8-1-2-13-7/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSXKMBPFMCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B6292221.png)




![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)




